molecular formula C14H14BrNO2 B8164992 Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate

Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate

Cat. No.: B8164992
M. Wt: 308.17 g/mol
InChI Key: PLQQZSDBDOIETP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are commonly found in many natural products and pharmaceuticals. This particular compound features a bromine atom, a cyclopropylmethyl group, and a methyl ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate typically involves multiple steps:

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.

    Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new indole derivatives with different substituents.

    Oxidation: Conversion to carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the bromine atom and the indole ring can facilitate binding to specific sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-1H-indole-5-carboxylate: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.

    Methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate:

    3-Bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the methyl ester.

Uniqueness

Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methyl ester functional group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-bromo-1-(cyclopropylmethyl)indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-18-14(17)10-4-5-13-11(6-10)12(15)8-16(13)7-9-2-3-9/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQQZSDBDOIETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=C2Br)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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